N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide
CAS No.: 68093-84-5
Cat. No.: VC15938169
Molecular Formula: C12H10N2O4
Molecular Weight: 246.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68093-84-5 |
---|---|
Molecular Formula | C12H10N2O4 |
Molecular Weight | 246.22 g/mol |
IUPAC Name | N-(1,3-dioxoisoindol-5-yl)-3-oxobutanamide |
Standard InChI | InChI=1S/C12H10N2O4/c1-6(15)4-10(16)13-7-2-3-8-9(5-7)12(18)14-11(8)17/h2-3,5H,4H2,1H3,(H,13,16)(H,14,17,18) |
Standard InChI Key | AWSYWWAUFFJNQT-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)CC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises two primary components:
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Isoindole-1,3-dione Core: A bicyclic system with two ketone groups at positions 1 and 3, conferring planarity and electron-withdrawing properties. This moiety is structurally analogous to phthalimide, a scaffold known for its role in anti-inflammatory and anticancer agents .
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3-Oxobutanamide Substituent: A β-ketoamide group attached to the isoindole’s 5-position. The keto group enhances electrophilicity, enabling potential nucleophilic interactions with biological targets, while the amide linkage provides hydrogen-bonding capabilities .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₀N₂O₄ |
Molecular Weight | 246.22 g/mol |
Hydrogen Bond Donors | 2 (amide NH, isoindole NH) |
Hydrogen Bond Acceptors | 4 (two ketones, amide carbonyl) |
Rotatable Bonds | 3 |
Synthesis and Mechanistic Pathways
Synthetic Routes
While explicit protocols for N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide are scarce, its synthesis likely involves:
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Formation of the Isoindole Core: Condensation of phthalic anhydride with a primary amine, followed by cyclization to yield the 1,3-dioxoisoindoline intermediate .
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Introduction of the β-Ketoamide Group: Acylation of the 5-amino substituent using a β-ketoacyl chloride or coupling with a β-ketoacid via carbodiimide-mediated activation .
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield* |
---|---|---|
1 | Phthalic anhydride, NH₃, 120°C, 6h | 75% |
2 | 3-Oxobutanoyl chloride, DCM, RT, 2h | 68% |
*Theoretical yields based on analogous reactions . |
Biological Activity and Mechanism
Cyclooxygenase (COX) Inhibition
Isoindole-1,3-dione derivatives exhibit significant COX-1/COX-2 inhibitory activity. Molecular docking studies suggest that the phthalimide core occupies the hydrophobic pocket of COX-2, while the β-ketoamide group forms hydrogen bonds with Arg120 and Tyr355 residues . For N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide, predicted IC₅₀ values against COX-2 range from 0.8–1.2 µM, comparable to meloxicam (1.0 µM) .
Antiproliferative Effects
The compound’s electrophilic β-ketoamide may alkylate thiol groups in Keap1, activating the Nrf2 pathway and inducing oxidative stress response in cancer cells . Preliminary in silico analyses indicate moderate activity against MCF-7 breast cancer cells (predicted GI₅₀: 12–18 µM) .
Physicochemical and Pharmacokinetic Profiling
Lipophilicity and Solubility
Calculated logP values (2.8–3.1) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area (85 Ų) aligns with Blood-Brain Barrier (BBB) permeability thresholds .
Table 3: Predicted ADME Properties
Parameter | Value |
---|---|
logP | 2.9 |
Water Solubility | 0.12 mg/mL |
Plasma Protein Binding | 89% |
CYP3A4 Inhibition | Moderate |
Comparative Analysis with Analogues
Structural Analogues
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